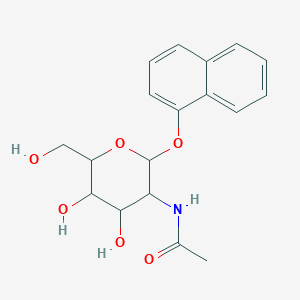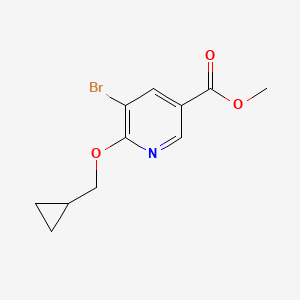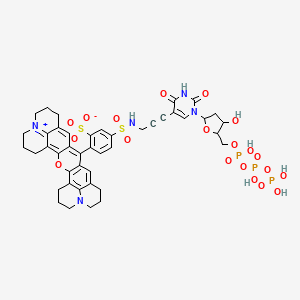
2-Methyl-6-(4-methylcyclohexa-1,4-dien-1-yl)hept-2-en-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(4-methylcyclohexa-1,4-dien-1-yl)hept-2-en-4-one can be achieved through various organic synthesis methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the compound can be synthesized by the reaction of 4-methylcyclohexanone with isoprene in the presence of a Lewis acid catalyst .
Industrial Production Methods
Industrial production of this compound typically involves the extraction of turmeric essential oil followed by purification processes. The essential oil is obtained through steam distillation of turmeric rhizomes, and the compound is then isolated using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-(4-methylcyclohexa-1,4-dien-1-yl)hept-2-en-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones and alcohols.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The compound can undergo substitution reactions, particularly at the cyclohexadiene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Halogenation reactions can be carried out using halogens like chlorine (Cl₂) or bromine (Br₂) under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones and alcohols.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-Methyl-6-(4-methylcyclohexa-1,4-dien-1-yl)hept-2-en-4-one has a wide range of scientific research applications:
Chemistry: Used as a starting material for the synthesis of various organic compounds.
Biology: Studied for its potential anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and neuroprotective properties.
Industry: Used in the formulation of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of 2-Methyl-6-(4-methylcyclohexa-1,4-dien-1-yl)hept-2-en-4-one involves its interaction with various molecular targets and pathways. It is known to modulate inflammatory pathways by inhibiting the activity of pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). Additionally, it exhibits antioxidant activity by scavenging free radicals and enhancing the activity of antioxidant enzymes .
Comparison with Similar Compounds
2-Methyl-6-(4-methylcyclohexa-1,4-dien-1-yl)hept-2-en-4-one can be compared with other similar compounds such as:
β-Turmerone: Another major constituent of turmeric essential oil with similar therapeutic properties.
Curcumin: The principal curcuminoid of turmeric, known for its potent anti-inflammatory and antioxidant effects.
Ar-turmerone: A sesquiterpene found in turmeric with potential neuroprotective properties.
The uniqueness of this compound lies in its specific chemical structure, which contributes to its distinctive aroma and potential therapeutic benefits .
Properties
CAS No. |
56485-42-8 |
|---|---|
Molecular Formula |
C15H22O |
Molecular Weight |
218.33 g/mol |
IUPAC Name |
2-methyl-6-(4-methylcyclohexa-1,4-dien-1-yl)hept-2-en-4-one |
InChI |
InChI=1S/C15H22O/c1-11(2)9-15(16)10-13(4)14-7-5-12(3)6-8-14/h5,8-9,13H,6-7,10H2,1-4H3 |
InChI Key |
FZPYMZUVXJUAQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC(=CC1)C(C)CC(=O)C=C(C)C |
boiling_point |
325.00 to 326.00 °C. @ 760.00 mm Hg |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzene, 1-ethoxy-2,3-difluoro-4-[(4-propylphenyl)ethynyl]-](/img/structure/B12081570.png)

![1-(Dibenzo[b,d]furan-4-yl)ethan-1-one](/img/structure/B12081579.png)
![1-[(5-Bromopentyl)oxy]-3-(propan-2-yl)benzene](/img/structure/B12081596.png)








![Bis(trifluoromethyl)phenyl]ethoxy]-4-(phenylmethyl)-3-morpholinone](/img/structure/B12081656.png)
